Selenopheno[3,4-d][1,3]dithiole-2-thione
Description
Selenopheno[3,4-d][1,3]dithiole-2-thione is a heterocyclic compound featuring a fused selenophene and 1,3-dithiole-2-thione framework. The substitution of sulfur with selenium in the core structure is expected to influence electronic properties, reactivity, and biological activity due to selenium’s larger atomic radius, higher polarizability, and distinct redox behavior .
Properties
IUPAC Name |
selenopheno[3,4-d][1,3]dithiole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2S3Se/c6-5-7-3-1-9-2-4(3)8-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZQIGKBTOKEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C[Se]1)SC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2S3Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285724 | |
| Record name | Selenolo[3,4-d]-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88589-47-3 | |
| Record name | Selenolo[3,4-d]-1,3-dithiole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88589-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenolo[3,4-d]-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Molecular Geometry and π-Conjugation
- Thieno[3,4-d][1,3]dithiole-2-thione: Exhibits a planar C₂v-symmetric structure with delocalized π-electrons. Key bond lengths include C–S (1.635–1.744 Å) and a central C=C bond (1.430 Å), indicative of conjugation .
Table 1: Structural Parameters
| Compound | C–S/Se Bond Length (Å) | Central C=C Bond (Å) | Planarity Deviation (Å) |
|---|---|---|---|
| Thieno[3,4-d]dithiole-2-thione | 1.635–1.744 | 1.430 | 0.117 |
| Selenopheno analog (predicted) | ~1.85–1.95 | ~1.43–1.45 | <0.15 |
Crystal Packing
Thieno[3,4-d]dithiole-2-thione forms columnar stacks along the a-axis with short S···S contacts (3.397–3.486 Å) . Selenium’s larger van der Waals radius in the selenopheno analog may increase interatomic distances, altering packing efficiency and charge transport properties.
Electronic and Optoelectronic Properties
Frontier Molecular Orbital (FMO) Energies
- For example, compound 9d exhibits a lower energy gap (4.1 eV) compared to 8b (4.3 eV) and 10b (4.2 eV) .
- Thieno[3,4-d]dithiole-2-thione: High π-conjugation suggests a narrow HOMO-LUMO gap (~3.5–4.0 eV estimated).
- Selenopheno analog: Expected to have a reduced bandgap (0.2–0.5 eV lower than sulfur analogs) due to selenium’s enhanced electron delocalization, as observed in selenopheno[3,2-c]thiophene polymers (bandgap ~1.2 eV) .
Table 2: Electronic Properties
| Compound | HOMO-LUMO Gap (eV) | Bandgap (eV) | Application Relevance |
|---|---|---|---|
| Thieno[3,4-d]dithiole-2-thione | ~3.8 | N/A | Organic semiconductors |
| Selenopheno[2,3-b]pyridine (9d) | 4.1 | N/A | Antifungal agents |
| Selenopheno[3,2-c]thiophene | N/A | 1.2 | Low-bandgap polymers |
| Selenopheno analog (predicted) | ~3.3–3.5 | ~1.0–1.3 | Organic electronics, sensors |
Antifungal Performance
- Selenopheno[2,3-b]pyridines: Compounds 9b and 14f inhibit C. albicans by 77.1% and 78.6%, respectively, at 400 µM .
- Thieno[3,4-d]dithiole-2-thione derivatives: Exhibit moderate antifungal activity (e.g., 60–70% inhibition against A. niger) but lack direct data in the evidence .
- Selenopheno analog: Likely to surpass sulfur analogs in bioactivity due to selenium’s enhanced membrane permeability and redox-modulating effects.
H₂S Release Potential
Dithiole-2-thiones like ACS85 ([1,3]-dithiole-2-thione) release H₂S under physiological conditions, mitigating inflammation . Selenium’s higher electronegativity in the selenopheno analog may alter H₂S release kinetics or yield.
Q & A
Q. How can researchers link this compound’s properties to broader theories in heterocyclic chemistry?
- Methodological Answer : Map its reactivity and electronic behavior to conceptual models such as aromaticity indices (NICS, HOMA) or Hammett σ constants. Use comparative studies with thiophene/selenophene analogs to test theoretical predictions (e.g., Huisgen cycloaddition rates) .
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